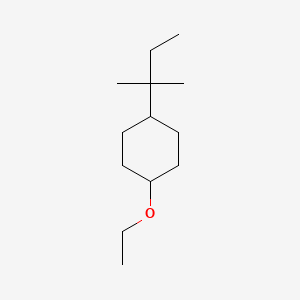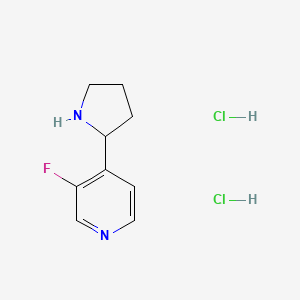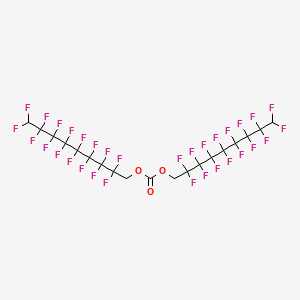
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(tert-pentyl)-4-ethoxycyclohexane , is a cyclic hydrocarbon with the chemical formula C₁₁H₂₂ . It belongs to the class of cycloalkanes and features a cyclohexane ring substituted with tert-pentyl (1,1-dimethylpropyl) and ethoxy (C₂H₅O) groups. The compound exists in a cis configuration, where the tert-pentyl and ethoxy groups are on the same side of the ring .
Métodos De Preparación
Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.
Análisis De Reacciones Químicas
Reactions::
Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.
Substitution: The tert-pentyl group can be substituted under appropriate conditions.
- Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
- Reduction: Sodium borohydride
- Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cis-1-(tert-pentyl)-4-ethoxycyclohexane finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical applications.
Chemical Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
Cis-1-(tert-pentyl)-4-ethoxycyclohexane shares similarities with other cyclohexane derivatives, such as:
Cyclohexane, (1,1-dimethylethyl)-: Features a tert-butyl group instead of tert-pentyl.
Cyclohexane, 1,3-dimethyl-, cis-: Contains two methyl groups in a cis configuration.
Its uniqueness lies in the combination of the tert-pentyl and ethoxy substituents.
Propiedades
Número CAS |
181258-89-9 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
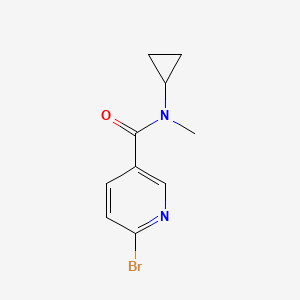


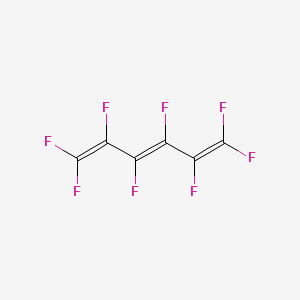
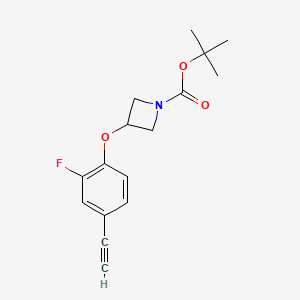
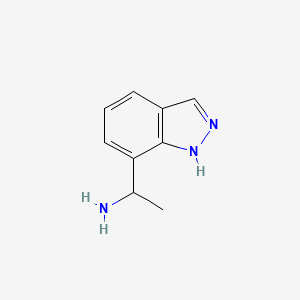

![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
